2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride
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Overview
Description
2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxyaniline with chloroacetic acid in the presence of a suitable base, followed by the introduction of an aminooxy group. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and continuous flow processes to ensure consistent quality and yield. The production process also includes purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a tool in molecular biology.
Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It acts as a nucleophile, interacting with electrophilic centers in target molecules. The exact mechanism of action depends on the specific application and the biological or chemical system in which it is used.
Comparison with Similar Compounds
2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
2-Methoxyphenyl isocyanate: Used as a protecting group in organic synthesis.
2-Aminooxy-3-phenylpropanoic acid: Another compound with aminooxy functionality used in biochemical studies.
These compounds share similarities in their functional groups but differ in their applications and reactivity profiles.
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Properties
IUPAC Name |
2-aminooxy-N-(2-methoxyphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-8-5-3-2-4-7(8)11-9(12)6-14-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCLSDFQZCGERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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